4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide is a complex organic compound that exhibits potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique bicyclic structure and functional groups suggest it may possess interesting chemical properties and biological activities. The compound is characterized by its molecular formula and molecular weight of approximately 226.23 g/mol. It is identified by the International Union of Pure and Applied Chemistry name 4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid, with a specific InChI Key of AIRHZUQSHUQEBX-UHFFFAOYSA-N .
The synthesis of 4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide typically involves several synthetic routes that can include:
Industrial production methods focus on optimizing yield and purity while minimizing costs. Techniques may include:
The molecular structure of 4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide can be represented with the following structural data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.23 g/mol |
IUPAC Name | 4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid |
InChI | InChI=1S/C10H14N2O4/c1-11-7(10(15)16)2-3-12-8(13)5-4-6(5)9(12)14/h5-7,11H,2-4H2,1H3,(H,15,16) |
InChI Key | AIRHZUQSHUQEBX-UHFFFAOYSA-N |
Canonical SMILES | CNC(CCN1C(=O)C2CC2C1=O)C(=O)O |
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity .
The compound may undergo various chemical reactions including:
Common reagents and conditions used in these reactions might include:
The major products formed from these reactions depend on specific conditions and reagents used .
The mechanism of action for 4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide is likely linked to its interactions with molecular targets such as enzymes or receptors. This can involve:
These interactions may lead to significant biochemical effects that warrant further investigation for therapeutic applications .
The physical properties of the compound include:
Property | Value |
---|---|
Appearance | Crystalline solid (assumed) |
Solubility | Solubility data not specified |
Melting Point | Not specified |
Chemical properties are characterized by its reactivity under various conditions, which can be influenced by its functional groups.
Relevant data or analyses regarding stability under different pH levels or thermal conditions would be beneficial for practical applications .
The potential applications of 4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide span several scientific fields:
This compound's unique structure may enable innovative research avenues in drug development and material science, making it a subject of interest in ongoing scientific inquiries.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: